molecular formula C12H21NO5 B12955192 1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12955192
M. Wt: 259.30 g/mol
InChI Key: CABWKOSZCAHYJE-DTWKUNHWSA-N
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Description

Pyrrolidine vs. Piperidine Derivatives

  • Ring Size : Piperidine derivatives (e.g., 1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate, CAS 187753-13-5) feature a six-membered ring, enhancing conformational flexibility compared to the rigid pyrrolidine core.
  • Reactivity : The increased ring strain in pyrrolidine derivatives often accelerates ring-opening reactions, whereas piperidine analogs exhibit greater stability under basic conditions.

Stereochemical Variations

  • (2R,4R)-Diastereomer : Exhibits a specific rotation $$[α]^{20}_D = +62.0$$ to $$+66.0°$$ (c = 1, EtOH), contrasting with the (2R,4S) isomer’s optical activity.
  • (2S,4S)-Diastereomer : The enantiomeric relationship to the (2R,4R) form results in reversed stereochemical outcomes in catalytic asymmetric reactions.

Table 2: Structural comparison of pyrrolidine dicarboxylates

Compound CAS Number Ring Size Substituents (Positions) Stereochemistry
This compound 1638743-95-9 5-membered 1: Boc, 2: COOCH₃, 4: CH2OH (2R,4S)
(2R,4R)-1-tert-Butyl-2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate 114676-69-6 5-membered 1: Boc, 2: COOCH₃, 4: OH (2R,4R)
1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate 187753-13-5 6-membered 1: Boc, 2: COOCH₃, 4: OH (2R,4R)

Functional Group Impact

  • Boc Protection : The tert-butoxycarbonyl group at N1 enhances solubility in nonpolar solvents and prevents undesired side reactions at the nitrogen.
  • Methyl Ester : The COOCH₃ group at C2 serves as a masked carboxylic acid, enabling selective deprotection under mild acidic conditions.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

CABWKOSZCAHYJE-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO

Origin of Product

United States

Preparation Methods

Protection of Amino and Carboxyl Groups

  • The amino group is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions during subsequent steps.
  • Carboxyl groups are often protected as methyl or tert-butyl esters to allow selective transformations on other parts of the molecule.

Functional Group Transformations on the Pyrrolidine Ring

  • The hydroxymethyl substituent at the 4-position is introduced or revealed by reduction of ester or aldehyde intermediates.
  • Reduction of esters to aldehydes is commonly achieved using diisobutylaluminum hydride (DIBAL-H), followed by Wittig reactions or catalytic hydrogenation to install or modify side chains.
  • Selective oxidation or reduction steps are employed to adjust oxidation states and introduce hydroxyl groups with stereochemical control.

Use of Weinreb Amides and Grignard Reagents

  • Weinreb amides derived from the pyrrolidine intermediates serve as versatile intermediates for ketone formation.
  • Reaction of Weinreb amides with organomagnesium reagents (e.g., octylphenylmagnesium bromide) allows the introduction of ketone functionalities with acceptable yields (37–54%) after chromatographic purification.
  • This step is critical for building complexity and installing substituents that can be further transformed into the hydroxymethyl group.

Deprotection and Cyclization

  • Removal of silyl protecting groups (e.g., tert-butyldimethylsilyl, TBDMS) and Boc groups is performed under acidic or fluoride ion conditions (e.g., TBAF treatment).
  • Spontaneous cyclization can occur upon heating tosylated intermediates, leading to bicyclic structures or the desired pyrrolidine ring system with the correct stereochemistry.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Starting material preparation Commercially available N-Boc hydroxyproline methyl ester Chiral pyrrolidine scaffold
2 Ester reduction DIBAL-H, low temperature Aldehyde intermediate
3 Wittig reaction Methyl(triphenylphosphoranylidene)acetate, catalytic hydrogenation Ester intermediates
4 Weinreb amide formation Standard amide coupling reagents Weinreb amide intermediate
5 Grignard addition Octylphenylmagnesium bromide Ketone intermediate
6 Deprotection TBAF, acid treatment Free hydroxyl and amino groups
7 Cyclization (if applicable) Heating in toluene Bicyclic or pyrrolidine ring closure

This sequence yields the target compound with the (2R,4S) stereochemistry and the desired tert-butyl and methyl ester protections intact.

Stereochemical Considerations

  • The stereochemistry at C2 and C4 is controlled by the choice of starting material and the stereoselectivity of reduction and addition steps.
  • Epimerization can occur under forcing conditions (e.g., strong base at elevated temperature), which can be exploited to obtain a single diastereomer in some synthetic routes.
  • Diastereomeric mixtures formed during intermediate steps are often separated by chromatographic techniques after key transformations.

Alternative and Supporting Methods

  • Copper- or rhodium-catalyzed 1,4-addition reactions have been employed in related pyrrolidine derivatives to introduce aryl substituents stereoselectively, which may be adapted for analog synthesis.
  • Protection strategies using tert-butyl 2,2,2-trichloroacetimidate have been found effective for simultaneous protection of carboxylic acids in complex intermediates.
  • Difluoromethylation and other functional group modifications have been reported on protected amino alcohols structurally related to the target compound, indicating potential for further derivatization.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials N-Boc hydroxyproline methyl ester or 4-substituted homoprolines
Protecting groups Boc (amino), tert-butyl and methyl esters (carboxyl)
Key reagents DIBAL-H, methyl(triphenylphosphoranylidene)acetate, Grignard reagents (octylphenylmagnesium bromide), TBAF
Yields Ketone intermediates: 37–54%; overall multi-step yields vary
Stereochemistry control Starting material chirality, selective reductions, epimerization under basic conditions
Purification Chromatography to separate diastereomers and remove by-products
Functional group transformations Ester reduction, Wittig olefination, amide formation, Grignard addition, deprotection

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used, such as lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous pyrrolidine dicarboxylates:

Compound Substituent (4-position) Stereochemistry Molecular Formula Molecular Weight (Da) Key Applications References
Target: 1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate Hydroxymethyl (-CH₂OH) (2R,4S) C₁₂H₂₁NO₅ 259.28 (calc.) Pharmaceutical intermediate (inferred)
1-(tert-Butyl) 2-ethyl (2R,4S)-4-(3-fluoropropyl)-5-oxopyrrolidine-1,2-dicarboxylate 3-Fluoropropyl, 5-oxo (2R,4S) C₁₅H₂₃FNO₅ 316.35 Radioligand precursors
1-(tert-Butyl) 2-methyl (4S)-2-(3-chloropropyl)-4-hydroxypyrrolidine-1,2-dicarboxylate 3-Chloropropyl (4S) C₁₄H₂₄ClNO₅ 321.80 LYMTACs (lysosomal targeting chimeras)
1-(tert-Butyl) 2-methyl (2S,4R)-4-(trifluoromethoxy)pyrrolidine-1,2-dicarboxylate Trifluoromethoxy (-OCF₃) (2S,4R) C₁₂H₁₈F₃NO₅ 313.28 SARS-CoV-2 main protease inhibitors
1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate Hydroxy (-OH) (2S,4R) C₁₁H₁₉NO₅ 245.27 Peptide synthesis, API intermediates
1-(tert-Butyl) 2-methyl (2R,4R)-4-fluoropyrrolidine-1,2-dicarboxylate Fluoro (-F) (2R,4R) C₁₁H₁₈FNO₄ 247.27 Fluorinated drug intermediates

Structural and Functional Differences

  • Substituent Effects :

    • The hydroxymethyl group in the target compound increases hydrophilicity compared to fluorinated (e.g., -F, -OCF₃) or alkyl (e.g., 3-chloropropyl) substituents. This enhances solubility in polar solvents, which is advantageous for biological applications .
    • Trifluoromethoxy and fluoro groups introduce strong electron-withdrawing effects, improving metabolic stability and binding affinity in protease inhibitors .
    • 5-Oxo derivatives (e.g., ) exhibit ketone reactivity, enabling further reductions or nucleophilic additions .
  • Stereochemical Impact :

    • The (2R,4S) configuration of the target compound distinguishes it from (2S,4R) or (2R,4R) isomers, which are prevalent in protease inhibitors (e.g., SARS-CoV-2 main protease inhibitors) . Stereochemistry dictates spatial orientation in enzyme binding pockets, affecting potency and selectivity.

Stability and Reactivity

  • Rotamer Formation : Compounds with bulky substituents (e.g., benzyl or trifluoromethyl groups) exhibit rotamerism due to restricted rotation around the pyrrolidine ring, as observed in NMR spectra . The target’s hydroxymethyl group may reduce steric hindrance, minimizing rotamer formation.
  • Oxidation Sensitivity : The hydroxymethyl group is prone to oxidation, unlike stable fluorinated or ether substituents. This necessitates careful handling under inert atmospheres .

Biological Activity

1-(tert-Butyl) 2-methyl (2R,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique molecular structure, characterized by a pyrrolidine ring and various substituents, suggests a diverse range of biological activities. This article reviews the compound's biological activity, including its interactions with enzymes and receptors, therapeutic applications, and ongoing research findings.

  • Chemical Formula : C₁₁H₁₉N₀₅
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 74844-91-0
  • Synonyms : Boc-Hyp-OMe, N-Boc-trans-4-hydroxy-L-proline methyl ester

Research indicates that this compound may influence various biochemical pathways by modulating enzyme activity and receptor interactions. The compound's mechanism involves:

  • Enzyme Modulation : It has been shown to affect the activity of specific enzymes involved in metabolic processes.
  • Receptor Interaction : The compound interacts with various receptors, which may lead to significant therapeutic effects.

Enzyme Interactions

Studies have demonstrated that this compound can modulate the activity of enzymes critical for metabolic regulation. For instance:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes associated with metabolic disorders.

Therapeutic Applications

Ongoing research highlights its potential therapeutic applications in areas such as:

  • Cancer Treatment : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
Cell Line IC50 (µM)
A54910
HeLa12
HS68315

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name CAS Number Similarity Index
(2S,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine102195-79-91.00
(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine114676-69-61.00
1-tert-Butyl 2-methyl pyrrolidine145681-01-20.95

Case Studies

Several case studies have explored the biological effects of this compound:

  • Cytotoxicity Study : A study conducted on A549 and HeLa cells revealed that treatment with varying concentrations of the compound resulted in significant cell death at concentrations as low as 10 µM.
  • Enzyme Inhibition Assay : Another study assessed its ability to inhibit key metabolic enzymes, showing a marked reduction in enzyme activity at specific concentrations.

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